[(N'-dodecylcarbamimidoyl)amino] acetate
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Overview
Description
[(N’-dodecylcarbamimidoyl)amino] acetate is a chemical compound that belongs to the class of carbamimidoyl derivatives. This compound is characterized by the presence of a dodecyl chain attached to a carbamimidoyl group, which is further linked to an amino acetate moiety. The unique structure of [(N’-dodecylcarbamimidoyl)amino] acetate imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(N’-dodecylcarbamimidoyl)amino] acetate typically involves the reaction of dodecylamine with cyanamide to form the dodecylcarbamimidoyl intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of [(N’-dodecylcarbamimidoyl)amino] acetate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(N’-dodecylcarbamimidoyl)amino] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.
Substitution: The acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dodecylcarbamimidoyl oxides.
Reduction: Conversion to dodecylamine derivatives.
Substitution: Formation of substituted amino acetate derivatives.
Scientific Research Applications
[(N’-dodecylcarbamimidoyl)amino] acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the formulation of detergents and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of [(N’-dodecylcarbamimidoyl)amino] acetate involves its interaction with cellular membranes. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes, causing cell death.
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Known for its inhibitory effects on enzymes and its use in biochemical studies.
Mannich bases: Compounds formed through the Mannich reaction, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
[(N’-dodecylcarbamimidoyl)amino] acetate stands out due to its long dodecyl chain, which imparts unique amphiphilic properties. This characteristic makes it particularly effective as a surfactant and antimicrobial agent, distinguishing it from other carbamimidoyl derivatives.
Properties
Molecular Formula |
C15H31N3O2 |
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Molecular Weight |
285.43 g/mol |
IUPAC Name |
[(N'-dodecylcarbamimidoyl)amino] acetate |
InChI |
InChI=1S/C15H31N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(16)18-20-14(2)19/h3-13H2,1-2H3,(H3,16,17,18) |
InChI Key |
AXWDTRISTQYMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN=C(N)NOC(=O)C |
Origin of Product |
United States |
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